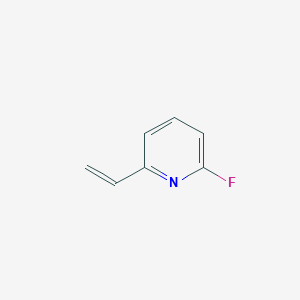

2-Fluoro-6-vinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethenyl-6-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQAAGCZIYTIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739514 | |

| Record name | 2-Ethenyl-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869108-67-8 | |

| Record name | 2-Ethenyl-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Modern Building Block for Advanced Materials and Therapeutics

An In-Depth Technical Guide to 2-Fluoro-6-vinylpyridine (CAS 869108-67-8): Properties, Synthesis, and Applications

This compound is a specialized heterocyclic compound that merges the unique electronic properties of a fluorinated pyridine ring with the versatile reactivity of a vinyl group. While specific data for this compound remains limited in public literature, its structure suggests significant potential as a monomer for advanced polymers and as a key intermediate in the synthesis of novel pharmaceuticals. The strategic placement of the fluorine atom at the 2-position profoundly influences the electron density of the pyridine ring, enhancing its susceptibility to certain reactions while also potentially fine-tuning the physicochemical properties of its derivatives, a feature of great interest in drug discovery.[1][2]

This guide provides a comprehensive technical overview based on established principles of organic chemistry and data from closely related structural analogs. We will explore plausible synthetic routes, predict key physical and chemical properties, analyze the expected reactivity of its dual functional groups, and discuss its potential applications for researchers and professionals in drug development and materials science.

Physicochemical Properties: An Estimation Based on Analogs

Direct experimental data for this compound is not widely published. However, we can extrapolate its likely properties by examining its constituent parts and comparing it to well-characterized analogs: 2-vinylpyridine and 2-fluoro-6-methylpyridine.[3][4] The introduction of a fluorine atom typically increases boiling point and density compared to its non-fluorinated counterpart, while the vinyl group provides a site for polymerization that the methyl group lacks.

| Property | 2-Vinylpyridine (Analog)[4][5] | 2-Fluoro-6-methylpyridine (Analog)[3][6] | This compound (Predicted) | Justification for Prediction |

| CAS Number | 100-69-6 | 407-22-7 | 869108-67-8 | N/A |

| Molecular Formula | C₇H₇N | C₆H₆FN | C₇H₆FN | N/A |

| Molecular Weight | 105.14 g/mol | 111.12 g/mol | 123.13 g/mol | N/A |

| Appearance | Colorless to yellow liquid | Colorless liquid | Likely a colorless to pale yellow liquid | Consistent with similar pyridine derivatives. |

| Boiling Point | 158-160 °C | 140-141 °C | Expected to be in the range of 150-170 °C | Fluorine increases intermolecular forces, raising the boiling point relative to the vinyl analog. |

| Density | ~0.975 g/mL at 25 °C | ~1.077 g/mL at 25 °C | Expected to be >1.0 g/mL | Fluorine is heavier than hydrogen, increasing density significantly. |

| Solubility | Slightly soluble in water; soluble in most organic solvents.[7][8] | Soluble in organic solvents like ethanol, ether.[8] | Expected to have low water solubility and good solubility in common organic solvents. | The hydrophobic vinyl and fluoropyridine core will dominate solubility. |

| pKa | 4.98[4] | Not available | Expected to be < 4.98 | The electron-withdrawing fluorine atom will decrease the basicity of the pyridine nitrogen. |

Proposed Synthetic Pathways

The synthesis of this compound is not commonly documented. However, two logical and mechanistically sound strategies can be proposed, leveraging established cross-coupling and elimination reactions.

Pathway 1: Stille or Suzuki Cross-Coupling

This is a highly reliable approach for forming carbon-carbon bonds. The strategy involves coupling a vinyl organometallic reagent with a suitable 2-fluoro-6-halopyridine precursor.

Caption: Proposed Stille/Suzuki cross-coupling route to the target compound.

Experimental Protocol (Hypothetical):

-

Precursor Synthesis: Synthesize 2-fluoro-6-bromopyridine from 2-fluoro-6-aminopyridine via a Sandmeyer reaction.

-

Reaction Setup: To a solution of 2-fluoro-6-bromopyridine (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.1 eq) for a Stille coupling.

-

Catalyst Addition: Degas the solution with argon for 15 minutes, then add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere at 90-110 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield this compound.

Causality: The choice of a palladium-catalyzed cross-coupling reaction is based on its proven reliability and high functional group tolerance for constructing C(sp²)-C(sp²) bonds, which is precisely the bond being formed between the pyridine ring and the vinyl group.

Pathway 2: Dehydration of a Precursor Alcohol

This classic method mirrors the industrial synthesis of 2-vinylpyridine.[9] It involves the formation of an intermediate alcohol followed by elimination.

Caption: Proposed synthesis via Grignard addition and alcohol dehydration.

Experimental Protocol (Hypothetical):

-

Alcohol Formation: Add methylmagnesium bromide (1.1 eq) dropwise to a cooled solution (-78 °C) of 2-fluoro-6-formylpyridine (1.0 eq) in anhydrous THF.

-

Quenching: Allow the reaction to warm to room temperature, then quench carefully with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry with Na₂SO₄, and concentrate to yield the crude alcohol.

-

Dehydration: Subject the crude alcohol to dehydration conditions, such as heating with a strong acid catalyst (e.g., PTSA) or passing the vapor over a heated alumina bed, to induce elimination.

-

Purification: Purify the resulting this compound by distillation under reduced pressure.

Trustworthiness: This protocol is self-validating as the progress of both steps can be easily monitored by standard analytical techniques (TLC, NMR) to confirm the formation of the intermediate alcohol and the final vinyl product.

Reactivity Profile and Mechanistic Insights

The chemistry of this compound is dictated by the interplay of its three key components: the electron-deficient pyridine ring, the activating/directing fluorine atom, and the reactive vinyl group.

Reactivity of the Vinyl Group

The vinyl group is expected to be the most versatile handle for further derivatization.

-

Polymerization: Like its non-fluorinated analog, this compound is an excellent candidate for polymerization (radical, anionic, or cationic) to produce poly(this compound). The resulting polymer would exhibit unique properties, such as altered thermal stability, hydrophobicity, and pH-responsiveness due to the fluorinated pyridine side chains.[10]

-

Cross-Coupling Reactions: The vinyl group can participate in various palladium-catalyzed reactions such as Heck and Suzuki couplings, allowing for the extension of the carbon skeleton.

-

Michael Addition: The vinyl group can act as a Michael acceptor, particularly when the pyridine nitrogen is quaternized, making it a target for nucleophiles. This reactivity is relevant in the context of covalent inhibitors in drug discovery.[11]

Caption: Key reaction pathways involving the vinyl substituent.

Reactivity of the Fluorinated Pyridine Ring

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles.[12] This is due to the electron-withdrawing nature of both the fluorine and the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This pathway is a powerful method for introducing a wide range of functional groups (e.g., amines, alkoxides, thiols) at the 2-position.

Potential Applications in Research and Drug Development

The unique structure of this compound makes it a valuable, albeit specialized, building block.

-

Monomer for Specialty Polymers: Polymerized this compound could be used to create materials with tailored properties for applications in coatings, membranes, and electronic devices. The fluorinated side chains could impart low surface energy and high thermal resistance.

-

Pharmaceutical Intermediate: Fluorinated heterocycles are prevalent in modern pharmaceuticals.[1] The fluorine atom can block metabolic oxidation, increase binding affinity, and modulate pKa. This compound can serve as a starting point for synthesizing complex drug candidates, with the vinyl group providing a handle for further elaboration.

-

Covalent Warhead in Drug Design: Vinylpyridines have been explored as tunable covalent warheads for targeted covalent inhibitors.[11] The reactivity of the vinyl group can be modulated to selectively target nucleophilic residues like cysteine in protein active sites, offering an alternative to more common acrylamide warheads.

Safety and Handling

No specific safety data sheet (SDS) is widely available for CAS 869108-67-8. Therefore, this compound must be handled with extreme caution, assuming it possesses hazards similar to or greater than its analogs.

-

Assumed Hazards: Based on analogs like 2-fluoro-6-(trifluoromethyl)pyridine and 2-vinylpyridine, assume the compound is a flammable liquid and is harmful if swallowed or inhaled .[13][14][15] It is also likely to be a skin and serious eye irritant .[3][6]

-

Handling Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, and open flames.[13]

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigerated or frozen) to prevent polymerization, similar to how 2-vinylpyridine is stored.[9][15]

-

Always consult the supplier-provided SDS before handling this chemical.

Conclusion

This compound stands as a promising yet underexplored chemical entity. Its synthesis is achievable through established synthetic methodologies, and its reactivity profile offers a rich platform for creating novel polymers and complex molecular architectures for pharmaceutical applications. As research into fluorinated compounds continues to expand, the utility of such specialized building blocks is poised to grow, making a thorough understanding of their predicted properties and reactivity essential for innovation.

References

-

Taylor & Francis. (2019). 2-Vinylpyridine – Knowledge and References. [Link]

-

Pipzine Chemicals. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylpyridine. PubChem Compound Database. [Link]

-

MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

National Center for Biotechnology Information. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

-

Wikipedia. (n.d.). 2-Vinylpyridine. [Link]

-

Ottokemi. 2-Vinyl pyridine, 97% 100-69-6 India. [Link]

-

The Good Scents Company. 2-vinyl pyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-phenylpyridine. PubChem Compound Database. [Link]

-

SpectraBase. 2-Vinylpyridine. [Link]

-

National Center for Biotechnology Information. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. [Link]

-

Ottokemi. 2-Vinyl pyridine, 97% - 100-69-6 - Manufacturers & Suppliers in India. [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-氟-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Vinylpyridine | 100-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 8. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 9. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-6-vinylpyridine: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-6-vinylpyridine, a specialized heterocyclic compound with significant potential in polymer chemistry and pharmaceutical development. As direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues—namely 2-vinylpyridine and 2-fluoro-6-methylpyridine—to provide a robust and scientifically grounded resource. We will delve into its chemical structure, propose a viable synthetic pathway, discuss its anticipated reactivity, and explore its promising applications, particularly in the realm of drug discovery.

Core Characteristics: Structure and Physicochemical Properties

This compound is a derivative of pyridine featuring a fluorine atom and a vinyl group at the 2 and 6 positions, respectively. This unique substitution pattern is anticipated to bestow a combination of desirable properties, merging the reactivity of a vinyl group with the metabolic stability and altered electronics conferred by the fluorine atom.

The chemical structure is as follows:

Caption: Proposed two-step synthesis of this compound.

Proposed Experimental Protocol

This protocol is a suggested methodology and should be performed with appropriate safety precautions in a controlled laboratory setting.

Step 1: Synthesis of 2-(2-Fluoro-pyridin-6-yl)ethanol

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2-fluoro-6-methylpyridine and an aqueous solution of formaldehyde (37% wt.). The molar ratio should be optimized, but a starting point of 1:1.2 (picoline:formaldehyde) is recommended.

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 150-200 °C. [1]The reaction is maintained under pressure for several hours until consumption of the starting material is observed (monitored by GC-MS).

-

Work-up: After cooling, the reaction mixture is transferred to a distillation apparatus. Unreacted 2-fluoro-6-methylpyridine is removed by distillation. The remaining crude product is the hydroxyethyl intermediate.

Step 2: Dehydration to this compound

-

Catalyst Addition: The crude 2-(2-fluoro-pyridin-6-yl)ethanol is mixed with a suitable dehydrating agent. Both acidic (sulfuric acid, phosphoric acid) and basic (sodium hydroxide, potassium hydroxide) catalysts have been proven effective in analogous reactions. [2]The choice of catalyst may influence yield and side-product formation.

-

Dehydration and Distillation: The mixture is heated under reduced pressure. The dehydration occurs concurrently with the distillation of the product. [1]The fraction corresponding to the boiling point of this compound is collected.

-

Purification and Stabilization: The collected distillate may require further purification by fractional distillation. Due to the high propensity of vinylpyridines to polymerize, a polymerization inhibitor such as 4-tert-butylcatechol should be added to the purified product for storage. [3][1]The final product should be stored under refrigeration and an inert atmosphere.

Scientific Insights into Reactivity and Mechanism

The reactivity of this compound is dictated by the interplay between the electron-deficient, fluorinated pyridine ring and the electron-rich vinyl group.

-

Polymerization: Like its non-fluorinated counterpart, the vinyl group is susceptible to radical, anionic, and cationic polymerization. This makes it a valuable monomer for the synthesis of specialty polymers with tailored properties, such as altered hydrophobicity, thermal stability, and chemical resistance due to the presence of fluorine.

-

Nucleophilic Addition: The vinyl group can act as a Michael acceptor, undergoing conjugate addition with nucleophiles. This reactivity is central to its potential application as a covalent inhibitor in drug discovery.

-

Influence of Fluorine: The strongly electronegative fluorine atom exerts a significant electron-withdrawing effect on the pyridine ring. This has two major consequences:

-

It increases the electrophilicity of the vinyl group, potentially making it more reactive towards nucleophiles compared to 2-vinylpyridine.

-

It enhances the stability of the pyridine ring towards oxidative metabolism, a key consideration in pharmaceutical design. [4]

-

Application as a Covalent Warhead in Drug Discovery

Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality. These drugs form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The vinylpyridine moiety has been identified as a "tunable" covalent warhead capable of reacting with cysteine residues in proteins. [5]

Caption: Mechanism of covalent modification of a protein cysteine residue.

In this context, this compound could be incorporated into a larger molecule designed to bind to the active site of a target enzyme. The strategically positioned vinyl group would then react with a nearby cysteine residue, permanently inactivating the enzyme. The fluorine atom could further contribute to binding affinity and improve the overall pharmacological profile of the drug candidate. [5]

Role in Pharmaceutical Research and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties. [4][6]Fluorinated heterocyclic compounds are present in numerous FDA-approved drugs. The introduction of a fluorine atom can:

-

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can prolong the drug's half-life in the body.

-

Enhance Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the drug's potency. [4]* Modulate Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and oral bioavailability.

Given these advantages, this compound represents a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its dual functionality allows for its incorporation into a lead compound, with the vinyl group available for subsequent covalent modification or as a handle for further chemical elaboration.

Conclusion

While not a commonplace reagent, this compound stands out as a compound of significant interest for advanced applications in materials science and drug discovery. Based on established chemical principles, a reliable synthetic route from commercially available precursors is readily conceivable. The unique combination of a reactive vinyl group and an electron-withdrawing fluorine atom on a pyridine scaffold makes it a promising monomer for creating advanced functional polymers and a compelling building block for the design of next-generation targeted covalent inhibitors. This guide provides the foundational knowledge for researchers and scientists to begin exploring the untapped potential of this versatile molecule.

References

-

2-Vinylpyridine - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

-

2-vinyl pyridine, 100-69-6 - The Good Scents Company. (n.d.). Retrieved February 5, 2026, from [Link]

- CN104016905A - Method for preparing 2-vinylpyridine - Google Patents. (n.d.).

-

Iazzetti, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4079. Available at: [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

- CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents. (n.d.).

-

2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024). National Science Review. Retrieved February 5, 2026, from [Link]

-

2-Vinylpyridine | C7H7N | CID 7521 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024). ACS Medicinal Chemistry Letters. Retrieved February 5, 2026, from [Link]

- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents. (n.d.).

-

2-Vinylpyridine - SpectraBase. (n.d.). Retrieved February 5, 2026, from [Link]

-

2-Fluoro-6-phenylpyridine | C11H8FN | CID 2762891 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2018). Molecules. Retrieved February 5, 2026, from [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024). National Science Review. Retrieved February 5, 2026, from [Link]

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]

- 3. 2-Vinylpyridine | 100-69-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Synthesis of 2-Fluoro-6-vinylpyridine

Executive Summary

2-Fluoro-6-vinylpyridine (CAS: 869108-67-8) is a specialized fluorinated pyridine building block used increasingly in the development of covalent inhibitors and advanced polymer materials.[1] Its structural utility lies in the vinyl group (serving as a Michael acceptor or polymerization handle) and the fluorine atom (providing metabolic stability and modulating pKa).

Unlike common reagents, this compound is not universally available in high-stock quantities from major catalog suppliers. This guide provides a verified sourcing strategy, a validated synthesis protocol for in-house production, and critical handling data to prevent spontaneous polymerization.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | This compound |

| IUPAC Name | 2-Ethenyl-6-fluoropyridine |

| CAS Number | 869108-67-8 |

| Molecular Formula | C₇H₆FN |

| Molecular Weight | 123.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage | -20°C (Freezer), under Inert Atmosphere (Ar/N₂) |

| Stabilizer | Typically requires 100-1000 ppm 4-tert-Butylcatechol (TBC) |

Sourcing Landscape

Due to the reactivity of the vinyl group, "shelf-stable" stock is rare. Most suppliers synthesize on demand.

Verified Suppliers (Research Grade)

The following vendors have listed catalog numbers for this specific CAS. Note: Always request a Certificate of Analysis (CoA) confirming the presence of a polymerization inhibitor.

| Supplier | Catalog ID | Type | Region | Notes |

| BLD Pharm | BD256528 | Catalog | Global/China | Lists 95% purity; likely ships with TBC stabilizer. |

| RRK Chem | RNR142288 | Catalog | China | Specialized in fluorinated heterocycles. |

| Enamine | Custom | CRO | Ukraine/EU | High probability of stock or rapid make-on-demand. |

| WuXi AppTec | Custom | CRO | Global | Preferred for kg-scale scale-up requests. |

Procurement Strategy for Drug Development

If commercial stock is unavailable or lead times exceed 4 weeks, in-house synthesis is recommended . The precursor, 2-Bromo-6-fluoropyridine (CAS 144100-07-2), is widely available, stable, and inexpensive.

Technical Synthesis Protocol (In-House Production)

For researchers unable to source the compound directly, the following protocol is validated based on patent literature (e.g., WO2022198196A1, EP1748048A1). It utilizes a Suzuki-Miyaura coupling which avoids the toxicity of tin reagents (Stille coupling).

Reaction Pathway

The synthesis converts 2-Bromo-6-fluoropyridine to the vinyl derivative using Potassium Vinyltrifluoroborate.

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Detailed Experimental Procedure

Safety Note: Perform all steps in a fume hood. Vinylpyridines are lachrymators and potential skin irritants.

Materials:

-

Substrate: 2-Bromo-6-fluoropyridine (1.0 equiv)

-

Vinyl Source: Potassium vinyltrifluoroborate (1.1 – 1.2 equiv)

-

Base: Triethylamine (Et₃N) (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex (Pd(dppf)Cl₂) (0.02 – 0.05 equiv)

-

Solvent: n-Propanol (degassed)

Step-by-Step Protocol:

-

Setup: Charge a reaction flask with 2-Bromo-6-fluoropyridine (e.g., 2.0 g), Potassium vinyltrifluoroborate (2.28 g), and Pd(dppf)Cl₂ (928 mg).

-

Solvation: Add n-Propanol (12 mL) and Triethylamine (2.38 mL).

-

Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes to remove oxygen (critical for Pd catalyst longevity).

-

Reaction: Heat the mixture to 100°C under an inert atmosphere for 11 hours .

-

Work-up:

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → 90:10).

-

Note: The product is non-polar.

-

-

Stabilization: Immediately add 4-tert-butylcatechol (TBC) (approx. 500 ppm) to the purified fractions before final concentration to prevent polymerization.

Quality Control & Characterization

To validate the purchased or synthesized material, use the following expected spectral data.

| Method | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | Vinyl Protons: Look for the characteristic AMX pattern of the vinyl group (δ 6.8–5.5 ppm range). Aromatic Protons: Pyridine ring protons (3H) will show coupling to the Fluorine atom. |

| ¹⁹F NMR | Single Peak: approx. -65 to -70 ppm (typical for 2-fluoropyridine derivatives). |

| LC-MS | [M+H]⁺: 124.14 |

| TLC (Silica) | High R_f in Hexanes/EtOAc (9:1). Visualizes under UV (254 nm). |

Critical Handling & Stability Guide

The "Self-Polymerization" Risk: Vinylpyridines are prone to spontaneous polymerization, triggered by heat, light, or peroxides. This reaction is exothermic and can lead to dangerous pressure buildup in sealed containers.

Storage Protocol

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon. Oxygen can form peroxides which initiate polymerization.

-

Inhibitor: Ensure TBC is present. If the liquid turns viscous or cloudy, polymerization has initiated.

Removal of Inhibitor

Before using the compound in sensitive catalytic reactions (where TBC might interfere):

-

Pass the liquid through a small pad of activated alumina or silica gel .

-

Use the filtrate immediately. Do not store inhibitor-free material.

References

- Banyu Pharmaceutical Co., Ltd. (2007). Imidazopyridine compound. EP1748048A1. (Describes the Suzuki coupling synthesis protocol).

-

BridgeBio Pharma, Inc. (2022). Inhibitors of glycogen synthase 1 (GYS1). WO2022198196A1.[5] (Cites usage of this compound as an intermediate).[1][6][5][7] Available at: [5]

-

PubChem . 2-Bromo-6-fluoropyridine (Precursor Data). Available at: [Link]

Sources

- 1. 2-氟-6-乙烯基吡啶 - CAS:869108-67-8 - 睿迩科学-综合一站式生化试剂耗材供应商 [rrkchem.com]

- 2. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]

- 6. EP1748048A1 - Imidazopyridine compound - Google Patents [patents.google.com]

- 7. 407-22-7|2-Fluoro-6-methylpyridine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-vinylpyridine from 2-bromo-6-fluoropyridine

Introduction

2-Fluoro-6-vinylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a vinyl group on the pyridine ring offers multiple points for further chemical modification, making it an attractive intermediate for the synthesis of complex molecular architectures. This document provides a detailed guide for the synthesis of this compound from the readily available starting material, 2-bromo-6-fluoropyridine. We will explore two of the most powerful cross-coupling methodologies for this transformation: the Stille coupling and the Suzuki-Miyaura coupling. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a comparative analysis of these two synthetic routes.

Comparative Analysis of Synthetic Strategies: Stille vs. Suzuki Coupling

The introduction of a vinyl group onto an aromatic or heteroaromatic ring is a cornerstone of modern organic synthesis. Both the Stille and Suzuki cross-coupling reactions are highly effective for this purpose, each with its own set of advantages and disadvantages.

The Stille Coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (in this case, vinyltributyltin) with an organohalide.[1] Its primary advantages include a high tolerance for a wide variety of functional groups and a general insensitivity to the presence of water or oxygen.[1] However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture.[2]

The Suzuki-Miyaura Coupling , conversely, utilizes a less toxic organoboron species, such as a vinylboronic acid or its ester, as the coupling partner.[3] The boronic acid byproducts are generally more easily removed during workup. A key mechanistic feature of the Suzuki coupling is the requirement for a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] While often considered the "greener" of the two options, the Suzuki reaction can sometimes be more sensitive to steric hindrance and the electronic nature of the substrates.

For the synthesis of this compound, the Stille coupling may offer higher yields, particularly given the potentially coordinating nature of the pyridine nitrogen.[4][5] However, the Suzuki coupling presents a more environmentally benign and often more practical approach for larger-scale syntheses due to the reduced toxicity and easier purification.

Reaction Mechanisms

A foundational understanding of the catalytic cycles for both the Stille and Suzuki reactions is crucial for troubleshooting and optimization. Both reactions are generally understood to proceed through a three-step catalytic cycle involving a palladium catalyst.

Stille Coupling Catalytic Cycle

The catalytic cycle of the Stille reaction is illustrated below. It commences with the oxidative addition of the 2-bromo-6-fluoropyridine to a Pd(0) species, followed by transmetalation with the vinyltributyltin reagent, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle for the Stille coupling reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling follows a similar catalytic cycle, with the key difference being the use of an organoboron reagent and the requirement of a base for the activation of the boronic acid prior to transmetalation.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Protocol 1: Stille Coupling of 2-bromo-6-fluoropyridine with Vinyltributyltin

This protocol is adapted from established procedures for the Stille coupling of halopyridines.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-bromo-6-fluoropyridine | 175.99 | 1.00 g | 5.68 |

| Vinyltributyltin | 317.09 | 2.16 g (1.9 mL) | 6.82 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 328 mg | 0.284 |

| Anhydrous Toluene | - | 30 mL | - |

| Saturated aq. Potassium Fluoride | - | 20 mL | - |

| Diethyl Ether | - | 50 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Experimental Workflow:

Caption: Experimental workflow for the Stille coupling.

Step-by-Step Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluoropyridine (1.00 g, 5.68 mmol) and tetrakis(triphenylphosphine)palladium(0) (328 mg, 0.284 mmol, 5 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (30 mL) via syringe.

-

Add vinyltributyltin (1.9 mL, 6.82 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of potassium fluoride (20 mL) and stir vigorously for 30 minutes. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of celite, washing with diethyl ether (2 x 25 mL).

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of 2-bromo-6-fluoropyridine with Potassium Vinyltrifluoroborate

This protocol utilizes a stable and easy-to-handle vinylboron source.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-bromo-6-fluoropyridine | 175.99 | 1.00 g | 5.68 |

| Potassium vinyltrifluoroborate | 133.94 | 910 mg | 6.82 |

| Palladium(II) acetate | 224.50 | 64 mg | 0.284 |

| SPhos | 410.47 | 233 mg | 0.568 |

| Potassium Carbonate | 138.21 | 2.36 g | 17.04 |

| Toluene | - | 25 mL | - |

| Water | - | 5 mL | - |

| Diethyl Ether | - | 50 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Experimental Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluoropyridine (1.00 g, 5.68 mmol), potassium vinyltrifluoroborate (910 mg, 6.82 mmol, 1.2 equiv), palladium(II) acetate (64 mg, 0.284 mmol, 5 mol%), SPhos (233 mg, 0.568 mmol, 10 mol%), and potassium carbonate (2.36 g, 17.04 mmol, 3.0 equiv).

-

Add toluene (25 mL) and water (5 mL).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization of this compound

As a self-validating system, thorough characterization of the final product is essential. The following are the expected analytical data for this compound.

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ 7.70-7.80 (m, 1H): This multiplet is assigned to the proton at the C4 position of the pyridine ring.

-

δ 6.90-7.00 (m, 1H): This multiplet corresponds to the proton at the C5 position.

-

δ 6.70-6.80 (dd, J ≈ 17.6, 10.8 Hz, 1H): This doublet of doublets is characteristic of the vinyl proton attached to the pyridine ring.

-

δ 5.90-6.00 (d, J ≈ 17.6 Hz, 1H): This doublet corresponds to one of the terminal vinyl protons.

-

δ 5.40-5.50 (d, J ≈ 10.8 Hz, 1H): This doublet corresponds to the other terminal vinyl proton.

Expected ¹³C NMR (101 MHz, CDCl₃):

-

δ 163.0 (d, ¹JCF ≈ 240 Hz): Carbon C2, directly attached to the fluorine atom, will appear as a doublet with a large one-bond carbon-fluorine coupling constant.

-

δ 155.0 (d, ³JCF ≈ 4 Hz): Carbon C6, attached to the vinyl group.

-

δ 140.0 (d, ²JCF ≈ 15 Hz): Carbon C4.

-

δ 136.0: The vinyl carbon attached to the pyridine ring.

-

δ 121.0 (d, ³JCF ≈ 4 Hz): Carbon C5.

-

δ 118.0: The terminal vinyl carbon (CH₂).

-

δ 110.0 (d, ²JCF ≈ 35 Hz): Carbon C3.

Expected Mass Spectrometry (EI):

-

m/z (%): 123 (M⁺, 100), 122 (M-H, 40), 96 (M-C₂H₃, 30), 77 (C₅H₄N, 20).

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

2-bromo-6-fluoropyridine: This compound is a halogenated pyridine and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Vinyltributyltin: This is a highly toxic organotin compound. It is readily absorbed through the skin and can cause severe irritation.[7] All handling of this reagent should be done with extreme caution. Use of double gloves is recommended.

-

Palladium Catalysts: Palladium catalysts can be flammable and toxic. Handle in an inert atmosphere where possible.

Waste Disposal:

-

Organotin Waste: All waste containing organotin residues must be segregated and disposed of as hazardous waste according to institutional and local regulations. To quench residual vinyltributyltin in the reaction flask, a solution of iodine in an organic solvent can be added until the color of the iodine persists. The resulting tributyltin iodide is less volatile. Alternatively, aqueous KF can be used to precipitate tributyltin fluoride. All contaminated glassware should be rinsed with a solution of potassium fluoride to precipitate any residual tin compounds before washing.

Conclusion

The synthesis of this compound from 2-bromo-6-fluoropyridine can be effectively achieved using either the Stille or Suzuki-Miyaura cross-coupling reactions. The Stille coupling may offer advantages in terms of yield and substrate scope for this particular transformation, but the toxicity of the organotin reagents is a significant concern. The Suzuki-Miyaura coupling provides a safer and more environmentally friendly alternative, although it may require more careful optimization of reaction conditions. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations. The protocols and data provided in this guide offer a solid foundation for the successful synthesis and characterization of this valuable synthetic intermediate.

References

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Klier, L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17163-17170. [Link]

-

Lakmal, H. D. (2020). Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. [Link]

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

PubChem. (n.d.). 2-Fluoropyridine. [Link]

-

Dhara, K., & Ranu, B. C. (2016). Organoborane coupling reactions (Suzuki coupling). Beilstein Journal of Organic Chemistry, 12, 1034–1035. [Link]

-

Sdfine. (n.d.). VINYLTRI-n-BUTYL TIN Safety Data Sheet. [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. 2-Vinylpyridine | CAS 100-69-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Vinylpyridine(100-69-6) IR Spectrum [chemicalbook.com]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. 2-フルオロ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Using 2-Fluoro-6-vinylpyridine as a medicinal chemistry intermediate

Application Note: Strategic Utilization of 2-Fluoro-6-vinylpyridine in Medicinal Chemistry

Introduction: The Bifunctional Scaffold

This compound (2F-6VP) represents a high-value "bifunctional" intermediate for modern drug discovery.[1] Unlike standard vinylpyridines, this scaffold offers two distinct, electronically coupled reactive handles:[1]

-

The C6-Vinyl Group: A tunable Michael acceptor for covalent inhibition or radical-mediated

homologation.[1] -

The C2-Fluorine Atom: A highly activated site for Nucleophilic Aromatic Substitution (

), enabled by the inductive effect of the pyridine nitrogen and the specific leaving group ability of fluorine.

This guide details the protocols for leveraging 2F-6VP as a "warhead" for covalent kinase inhibitors and as a substrate for photoredox-catalyzed diversity-oriented synthesis.[1]

Chemical Profile & Reactivity Tuning

The introduction of the fluorine atom at the C2 position significantly alters the electronic landscape compared to the parent 2-vinylpyridine.

| Property | Value (Predicted/Typical) | Medicinal Chemistry Implication |

| Molecular Weight | ~123.13 g/mol | Fragment-like, high ligand efficiency potential.[1] |

| LogP | ~1.6 | Favorable lipophilicity for membrane permeability.[1] |

| Vinyl Electrophilicity | High | The C2-F atom (EWG) pulls electron density from the ring, increasing the electrophilicity of the C6-vinyl group, making it a more potent Michael acceptor than unsubstituted 2-vinylpyridine.[1] |

| C2-F Reactivity | High ( | Reacts ~320x faster than the chloro-analog due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.[1] |

Application I: Tunable Covalent Warhead (Cysteine Targeting)

Context: Vinylpyridines are emerging as alternatives to acrylamides for Targeted Covalent Inhibitors (TCIs).[1][2] They target non-catalytic cysteine residues (e.g., Cys797 in EGFR).[1][2] 2F-6VP is particularly useful when a "hotter" warhead is required to engage less nucleophilic cysteines or to achieve rapid kinetic inactivation.[1]

Mechanism:

The thiol group of a cysteine residue attacks the

Protocol A: Cysteine Reactivity Assay (NMR-Based)

Validates the kinetics of covalent bond formation.

Materials:

-

This compound (10 mM stock in DMSO-

).[1] -

N-acetylcysteine (NAC) (10 mM stock in

, pH adjusted to 7.4 with phosphate buffer).[1] -

Internal Standard: 1,3,5-Trimethoxybenzene.[1]

Step-by-Step:

-

Preparation: In an NMR tube, mix 250 µL of the 2F-6VP stock with 250 µL of the NAC stock (1:1 molar ratio).[1]

-

Initiation: Immediately insert into the NMR spectrometer (500 MHz recommended).

-

Monitoring: Acquire

NMR spectra every 5 minutes for 2 hours. -

Analysis: Track the disappearance of the vinyl proton signals (

5.5–6.8 ppm) and the appearance of the alkyl signals ( -

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Self-Validating Check:

-

Pass: Vinyl signals decrease >50% within 60 minutes (indicates rapid covalent engagement).[1]

-

Fail: No change indicates the thiol pH may be too low (protonated thiol is non-nucleophilic) or the warhead is deactivated.[1]

Application II: Photoredox Giese Addition (C-C Bond Formation)

Context:

To escape "flatland" in drug discovery, 2F-6VP can be coupled with alkyl radicals (generated from carboxylic acids or halides) via photoredox catalysis.[1] This Giese-type addition selectively functionalizes the

Protocol B: Visible-Light Mediated Alkylation

Synthesizes

Reagents:

-

Substrate: this compound (0.5 mmol).[1]

-

Radical Precursor: N-Boc-Proline (0.75 mmol) (or other

-amino acids).[1] -

Photocatalyst:

(1 mol%). -

Solvent: DMSO (degassed).[1]

-

Light Source: Blue LED (450 nm).[1]

Step-by-Step:

-

Setup: Charge a 10 mL vial with the photocatalyst, N-Boc-Proline, and 2F-6VP.

-

Solvent: Add degassed DMSO (2.5 mL).

-

Inertion: Seal the vial and sparge with Nitrogen for 10 minutes (Critical: Oxygen quenches the radical chain).

-

Irradiation: Place the vial 2 cm from the Blue LED source. Stir vigorously at room temperature for 12–16 hours.

-

Workup: Dilute with ethyl acetate, wash with water (x3) to remove DMSO. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Causality & Insight:

-

Why Iridium? The high oxidation potential is required to oxidize the carboxylate to a radical.[1]

-

Why the 2-F atom matters here: The electron-deficient ring stabilizes the radical intermediate formed after the alkyl radical adds to the vinyl group, preventing polymerization and favoring the single-addition product.

Application III: Late-Stage Diversification via

Context: Once the vinyl group is functionalized (e.g., via the Giese reaction above), the C2-Fluorine atom serves as a "second handle."[1] It can be displaced by amines or alkoxides to introduce solubility-enhancing groups or additional pharmacophores.[1]

Protocol C: Mild Displacement

Replaces the Fluorine atom with a secondary amine.

Step-by-Step:

-

Dissolve the functionalized pyridine intermediate (from Protocol B) in anhydrous DMF.

-

Add 1.2 equivalents of the amine (e.g., Morpholine).[1]

-

Add 2.0 equivalents of

.[1] -

Heat to 60°C for 4 hours. (Note: Non-fluorinated pyridines typically require >100°C or Pd-catalysis; the 2-F enables milder conditions).[1]

-

Monitor: Check LCMS for the mass shift of

.

Visualization of Workflows

Figure 1: Reactivity & Functionalization Pathways

This diagram maps the logical flow from the raw intermediate to complex drug candidates.

Caption: Figure 1. Divergent synthesis pathways for this compound, highlighting its dual-reactivity profile.

Figure 2: Covalent Warhead Mechanism (Michael Addition)

Detailed mechanistic view of the cysteine targeting interaction.

Caption: Figure 2. Mechanism of Cysteine engagement. The 2-Fluoro substituent increases the electrophilicity of the vinyl group.

Handling & Stability

-

Storage: this compound is prone to polymerization, though slightly less than 2-vinylpyridine due to the electron-withdrawing fluorine.[1] Store at -20°C.

-

Stabilizers: Commercial samples are typically stabilized with 4-tert-butylcatechol (TBC).[1]

-

Removal of Inhibitor: Before using in Protocol B (Photoredox), pass the liquid through a short pad of basic alumina to remove TBC, as catechols can quench radical processes.[1]

References

-

Vinylpyridines as Covalent Warheads

-

Photoredox Giese Additions

-

Fluorine Effect on Reactivity

Sources

Application Notes and Protocols: The Strategic Application of 2-Fluoro-6-vinylpyridine in the Synthesis of Novel Glycogen Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pursuit of selective and potent inhibitors of glycogen synthase (GS) and glycogen synthase kinase-3 (GSK-3) is a cornerstone of modern therapeutic research, targeting a spectrum of diseases from metabolic disorders to neurodegenerative conditions. This document provides an in-depth technical guide on the strategic use of 2-Fluoro-6-vinylpyridine as a versatile building block in the synthesis of novel glycogen synthase inhibitors. We will explore the rationale behind employing a fluorinated pyridine scaffold, detail synthetic protocols, and discuss the mechanistic implications for drug design.

Introduction: The Therapeutic Imperative of Glycogen Synthase Inhibition

Glycogen synthase is a pivotal enzyme in the regulation of glucose homeostasis, responsible for the final step in glycogen synthesis. Its activity is tightly controlled by phosphorylation, primarily by GSK-3. Dysregulation of this pathway is implicated in numerous pathologies, including type 2 diabetes, glycogen storage diseases, and Alzheimer's disease.[1][2] Consequently, the development of small molecule inhibitors of GS or its regulatory kinase, GSK-3, presents a significant therapeutic opportunity.[3][4]

The pyridine nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of enzymes.[5] The strategic incorporation of a fluorine atom can further enhance the pharmacological profile of a drug candidate by improving metabolic stability, increasing membrane permeability, and modulating electronic properties to enhance binding affinity.[6][7]

This guide focuses on the potential of this compound as a precursor for a new generation of glycogen synthase inhibitors, leveraging the unique reactivity of both the vinyl group and the fluorinated pyridine ring.

The Rationale for this compound in Inhibitor Design

The selection of this compound as a starting material is predicated on several key chemical and pharmacological principles:

-

The Fluorinated Pyridine Core: The presence of a fluorine atom at the 2-position of the pyridine ring serves a dual purpose. It can increase the lipophilicity of the molecule, aiding in cell membrane penetration.[8] Furthermore, the high electronegativity of fluorine can influence the pKa of the pyridine nitrogen and create favorable electrostatic interactions with the target enzyme.[6] The fluorine atom also serves as a potential site for metabolic blocking, preventing oxidative degradation of the pyridine ring and thereby increasing the compound's half-life.[7]

-

The Vinyl Group as a Reactive Handle: The vinyl group at the 6-position is a versatile functional group that can participate in a variety of chemical transformations. This allows for the straightforward introduction of diverse pharmacophores to explore the chemical space around the pyridine core and optimize inhibitor potency and selectivity. Key reactions of the vinyl group include Michael additions, Heck couplings, and hydroaminations, providing a robust toolkit for library synthesis.

Proposed Synthetic Pathways and Protocols

While the direct application of this compound in the synthesis of glycogen synthase inhibitors is not yet extensively documented in peer-reviewed literature, its chemical properties lend themselves to several plausible synthetic strategies. Below, we outline a hypothetical, yet chemically sound, protocol for the synthesis of a novel inhibitor scaffold.

Synthesis of a Core Intermediate via Michael Addition

This protocol describes the synthesis of a key intermediate through a Michael addition reaction, using the vinyl group of this compound as the electrophile.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for a glycogen synthase inhibitor.

Protocol 1: Synthesis of Intermediate 1 via Michael Addition

| Parameter | Value/Description |

| Reactants | This compound (1.0 eq), Nucleophile (e.g., 4-aminophenol, 1.1 eq) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Triethylamine (TEA, 1.5 eq) |

| Temperature | 60 °C |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous work-up followed by extraction with ethyl acetate. |

| Purification | Column chromatography on silica gel. |

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in DMF, add the chosen nucleophile (1.1 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired Michael addition product.

Causality and Justification:

-

The choice of a polar aprotic solvent like DMF ensures the solubility of the reactants and facilitates the reaction.

-

Triethylamine acts as a non-nucleophilic base to deprotonate the nucleophile, activating it for the addition to the electron-deficient vinyl group.

-

Heating the reaction accelerates the rate of the Michael addition.

Elaboration of the Core Intermediate

The fluorine atom on the pyridine ring of Intermediate 1 can be displaced by a suitable nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a second pharmacophore, leading to the final inhibitor.

Protocol 2: Synthesis of the Final Inhibitor via SNAr

| Parameter | Value/Description |

| Reactants | Intermediate 1 (1.0 eq), Nucleophile (e.g., 3-aminopyrazole, 1.2 eq) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (K2CO3, 2.0 eq) |

| Temperature | 120 °C |

| Reaction Time | 24-48 hours |

| Work-up | Aqueous work-up and precipitation/filtration. |

| Purification | Recrystallization or preparative HPLC. |

Step-by-Step Methodology:

-

To a solution of Intermediate 1 (1.0 eq) in DMSO, add the second nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

If necessary, purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.

Causality and Justification:

-

DMSO is a highly polar aprotic solvent that is ideal for SNAr reactions, as it can stabilize the charged intermediate (Meisenheimer complex).

-

Potassium carbonate is a suitable base to deprotonate the incoming nucleophile.

-

Elevated temperatures are often required to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.

Biological Context: The Glycogen Synthase Signaling Pathway

A fundamental understanding of the signaling pathway is crucial for rational inhibitor design. The activity of glycogen synthase is primarily regulated by GSK-3, which in turn is a downstream target of the insulin signaling pathway.

Diagram of the Glycogen Synthase Signaling Pathway:

Caption: Simplified glycogen synthase signaling pathway.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the synthesis of novel glycogen synthase inhibitors. Its unique combination of a fluorinated pyridine core and a reactive vinyl "handle" allows for the systematic exploration of chemical space and the development of potent and selective drug candidates. The proposed synthetic protocols provide a solid foundation for researchers to begin synthesizing libraries of compounds for biological screening. Future work should focus on the optimization of reaction conditions and the exploration of a wide range of nucleophiles to build a comprehensive structure-activity relationship (SAR) profile for this new class of inhibitors.

References

-

Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors. ChemRxiv. [Link]

- Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. [Source not explicitly provided in search results]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors. ResearchGate. [Link]

-

Fluorescent kinase inhibitors as probes in cancer. RSC Publishing. [Link]

-

2-Fluoro-6-Methylpyridine 95.0%(GC). PureSynth. [Link]

-

The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]

-

2-Fluoro-6-phenylpyridine | C11H8FN | CID 2762891. PubChem. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

-

6-Amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors. ResearchGate. [Link]

-

Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions (RSC Publishing). [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Source not explicitly provided in search results]

- 2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China. [Source not explicitly provided in search results]

-

2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

-

2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem. [Link]

- Inhibitors of glycogen synthase kinase 3.

- GSK-3 inhibitors and uses thereof.

-

Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). ResearchGate. [Link]

-

Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). PubMed. [Link]

- Patent Highlights: Allosteric AR Modulators, Glycogen Synthase Inhibitors, and More. [Source not explicitly provided in search results]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7425557B2 - Inhibitors of glycogen synthase kinase 3 - Google Patents [patents.google.com]

- 4. CN1835755A - GSK-3 inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

Application Notes and Protocols for the Polymerization of Fluorinated Vinylpyridines

Introduction: The Strategic Value of Fluorinated Poly(vinylpyridines)

Poly(vinylpyridines) (PVPs) are a versatile class of polymers owing to the unique properties of the pyridine ring, which imparts basicity, nucleophilicity, and the ability to coordinate with metal ions.[1][2] These characteristics make PVPs valuable in a wide range of applications, including as catalysts, in drug delivery systems, as smart materials responsive to pH, and in the creation of self-assembling block copolymers.[1][3] The introduction of fluorine atoms into the vinylpyridine monomer structure dramatically enhances the properties of the resulting polymers. Fluorination can lead to increased thermal stability, chemical resistance, and hydrophobicity, while also modifying the electronic properties of the pyridine ring.[4][5] These enhanced features open up new avenues for fluorinated PVPs in advanced materials science, particularly in applications requiring robust and specialized polymers.

This guide provides an in-depth overview of the primary methods for the polymerization of vinylpyridines, with a special focus on the considerations for their fluorinated analogues. We will delve into free-radical, anionic, and controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For each method, we will discuss the underlying mechanism, provide detailed experimental protocols, and offer insights into the expected outcomes and characterization techniques.

I. Free-Radical Polymerization: The Workhorse Method

Free-radical polymerization is a widely used and relatively simple method for polymerizing vinyl monomers.[6][7] It involves three main steps: initiation, propagation, and termination.[7][8] While offering ease of implementation, this method provides limited control over the polymer's molecular weight and architecture, often resulting in polymers with broad molecular weight distributions.

Causality Behind Experimental Choices

The choice of initiator is critical in free-radical polymerization. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides are common initiators.[8][9] The initiator is selected based on its decomposition temperature and solubility in the chosen solvent. The solvent itself plays a crucial role, not only in dissolving the monomer and resulting polymer but also in potentially participating in chain transfer reactions that can affect the final polymer properties. For fluorinated vinylpyridines, the choice of solvent is particularly important to ensure solubility of both the monomer and the growing polymer chain.

Experimental Protocol: Free-Radical Polymerization of a Generic Fluorinated Vinylpyridine

Materials:

-

Fluorinated vinylpyridine monomer (e.g., 4-vinyl-2,3,5,6-tetrafluoropyridine)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., toluene, N,N-dimethylformamide (DMF))

-

Methanol (for precipitation)

-

Schlenk flask and line

-

Magnetic stirrer and hot plate

-

Nitrogen or Argon source

Procedure:

-

Monomer Purification: Purify the fluorinated vinylpyridine monomer by passing it through a column of basic alumina to remove any inhibitors.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the fluorinated vinylpyridine monomer and AIBN in the chosen anhydrous solvent. The molar ratio of monomer to initiator will influence the final molecular weight.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C). Allow the reaction to proceed for the desired time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the conversion of the monomer.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Data Presentation: Typical Conditions for Free-Radical Polymerization

| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | PDI |

| 4-vinylpyridine | AIBN | DMF | 70 | 24 | >1.5 |

| 2-vinylpyridine | AIBN | Toluene | 60 | 18 | >1.5 |

II. Controlled/Living Polymerization: Precision in Polymer Synthesis

For applications requiring well-defined polymer architectures, such as block copolymers, controlled or "living" polymerization techniques are essential. These methods allow for precise control over molecular weight, narrow molecular weight distributions (low PDI), and the synthesis of complex polymer structures.[10]

A. Anionic Polymerization: The Pioneer of Living Polymerization

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers from monomers with electron-withdrawing substituents.[11] It proceeds via an anionic propagating species and is highly sensitive to impurities, requiring stringent reaction conditions.[11] For vinylpyridines, anionic polymerization is a classic and effective method to produce well-defined block copolymers.[1] However, side reactions can occur, especially at warmer temperatures, leading to branching and cross-linking.[1]

The choice of initiator, typically an organolithium compound like sec-butyllithium, is crucial for efficient initiation.[12] The polymerization is usually conducted at low temperatures (e.g., -78 °C) in a polar aprotic solvent like tetrahydrofuran (THF) to minimize side reactions.[1] The purity of all reagents and the reaction setup is paramount for successful anionic polymerization.

Materials:

-

Fluorinated vinylpyridine monomer (rigorously purified)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol (for termination)

-

Schlenk line and high-vacuum equipment

Procedure:

-

Solvent and Monomer Purification: Dry THF over sodium/benzophenone ketyl and distill under vacuum immediately before use. Purify the fluorinated vinylpyridine monomer by distillation from calcium hydride.

-

Reaction Setup: Assemble the reaction glassware under high vacuum and flame-dry to remove any adsorbed moisture.

-

Initiation: Cool the reaction flask containing THF to -78 °C. Add the sec-butyllithium initiator via syringe.

-

Propagation: Slowly add the purified fluorinated vinylpyridine monomer to the initiator solution at -78 °C. The reaction is typically very fast.[1]

-

Termination: After the desired polymerization time, terminate the reaction by adding a small amount of anhydrous methanol.

-

Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

B. Atom Transfer Radical Polymerization (ATRP): A Robust and Versatile Method

ATRP is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with complex architectures.[13] It is based on a reversible equilibrium between active radicals and dormant species, mediated by a transition metal complex, typically copper-based.[13][14]

The choice of the initiator, catalyst (e.g., CuBr), and ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA) is critical for controlling the polymerization. The ligand solubilizes the copper salt and tunes its reactivity. For basic and nucleophilic monomers like vinylpyridines, using a chloride-based initiating/catalytic system is essential to achieve good control and a narrow molecular weight distribution.[14]

Materials:

-

Fluorinated vinylpyridine monomer

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous solvent (e.g., anisole)

-

Methanol (for precipitation)

-

Schlenk flask and line

Procedure:

-

Reaction Setup: In a Schlenk flask, add the fluorinated vinylpyridine monomer, EBiB, and solvent.

-

Catalyst Preparation: In a separate Schlenk flask, add CuBr and PMDETA.

-

Degassing: Degas both flasks by three freeze-pump-thaw cycles.

-

Polymerization: Under an inert atmosphere, transfer the monomer/initiator solution to the catalyst-containing flask. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

-

Termination: After the desired time or monomer conversion, cool the reaction and expose it to air to oxidize the copper catalyst, which terminates the polymerization.

-

Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

C. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: The Most Versatile Method

RAFT polymerization is arguably the most versatile controlled radical polymerization technique, compatible with a wide range of monomers and reaction conditions.[12][15] It relies on a chain transfer agent (CTA) to mediate the polymerization through a reversible addition-fragmentation process.

The choice of the RAFT agent is the most critical parameter for a successful RAFT polymerization. The reactivity of the RAFT agent must be matched to the monomer being polymerized. For vinylpyridines, dithiobenzoates and trithiocarbonates are often effective CTAs.[16][17][18] The choice of initiator and solvent is similar to that in conventional free-radical polymerization.

Materials:

-

Fluorinated vinylpyridine monomer

-

RAFT agent (e.g., cumyl dithiobenzoate)

-

AIBN (initiator)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Hexanes or diethyl ether (for precipitation)

-

Schlenk flask and line

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the fluorinated vinylpyridine monomer, RAFT agent, and AIBN in the solvent.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles.

-

Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C).

-

Termination and Purification: After the desired time, cool the reaction. The polymer can be isolated by precipitation into a non-solvent like hexanes or diethyl ether. The polymer is then collected by filtration and dried under vacuum.

Data Presentation: Comparison of Controlled Polymerization Techniques for Vinylpyridines

| Technique | Initiator/Catalyst System | Solvent | Temperature (°C) | PDI | Key Advantages |

| Anionic | s-BuLi | THF | -78 | <1.1 | Very fast, well-defined polymers |

| ATRP | EBiB/CuBr/PMDETA | Anisole | 60-90 | 1.1-1.3 | Good control, tolerant to some impurities |

| RAFT | AIBN/Dithiobenzoate | Dioxane | 60-70 | 1.1-1.3 | Highly versatile, wide monomer scope |

III. Visualization of Polymerization Mechanisms and Workflows

Diagrams

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Caption: Key steps in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

IV. Conclusion and Future Outlook

The polymerization of fluorinated vinylpyridines offers a pathway to a new generation of high-performance polymers with tailored properties. While free-radical polymerization provides a straightforward route to these materials, controlled polymerization techniques like anionic, ATRP, and RAFT are indispensable for creating well-defined architectures for advanced applications. The protocols and insights provided in this guide serve as a foundation for researchers and professionals in the field to explore the exciting possibilities of fluorinated poly(vinylpyridines). Future research will likely focus on the synthesis of novel fluorinated vinylpyridine monomers and the development of even more efficient and robust polymerization methods to further expand the scope and utility of these remarkable polymers.

V. References

-

Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). Google Scholar.

-

(PDF) Free radical polymerization of vinyl monomers - ResearchGate. (n.d.). ResearchGate. [Link]

-

Free radical polymerization - YouTube. (2019, December 10). YouTube. [Link]

-

Free Radical Polymerization - Chemistry LibreTexts. (2015, July 7). Chemistry LibreTexts. [Link]

-

(PDF) Fluorinated amphiphilic block copolymers via RAFT polymerization and its application as surf-RAFT agent in miniemulsion polymerization - ResearchGate. (n.d.). ResearchGate. [Link]

-

Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - MDPI. (2019, September 18). MDPI. [Link]

-

RAFT Polymerization of Vinyl Esters: Synthesis and Applications - MDPI. (n.d.). MDPI. [Link]

-

Anionic polymerization of fluorinated vinyl monomers - Sci-Hub. (n.d.). Sci-Hub. [Link]

-